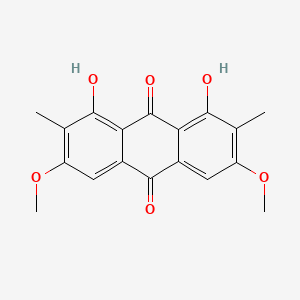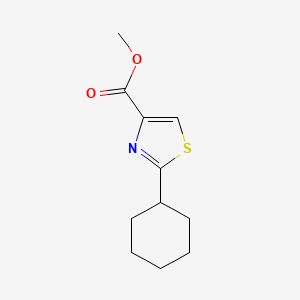![molecular formula C30H24O2S2 B13138048 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- CAS No. 506443-29-4](/img/structure/B13138048.png)
9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. . The compound 1,5-Bis(phenethylthio)anthracene-9,10-dione is particularly notable for its unique structural features, which include phenethylthio groups attached to the anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(phenethylthio)anthracene-9,10-dione typically involves the introduction of phenethylthio groups to the anthracene core. This can be achieved through a series of reactions, including:
Nucleophilic Substitution: The anthracene core can be functionalized with leaving groups (e.g., halides) at the 1 and 5 positions, which can then be replaced by phenethylthio groups through nucleophilic substitution reactions.
Thioether Formation: The phenethylthio groups can be introduced by reacting the anthracene derivative with phenethylthiol in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(phenethylthio)anthracene-9,10-dione are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(phenethylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene derivatives.
Applications De Recherche Scientifique
1,5-Bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Its ability to undergo photochemical reactions makes it useful in studies of photophysical processes and photochemical transformations.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 1,5-Bis(phenethylthio)anthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The phenethylthio groups can influence the electronic distribution within the anthracene core, affecting its photophysical properties. The compound can participate in processes such as:
Electron Transfer: The phenethylthio groups can donate or accept electrons, facilitating electron transfer reactions.
Energy Transfer: The compound can absorb and transfer energy, making it useful in photophysical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Diphenylanthracene: Commonly used as a standard in photophysical studies due to its well-characterized properties.
Rubrene: Another anthracene derivative used in organic electronics for its high charge mobility.
Uniqueness
1,5-Bis(phenethylthio)anthracene-9,10-dione is unique due to the presence of phenethylthio groups, which can significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
506443-29-4 |
|---|---|
Formule moléculaire |
C30H24O2S2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O2S2/c31-29-24-14-8-16-26(34-20-18-22-11-5-2-6-12-22)28(24)30(32)23-13-7-15-25(27(23)29)33-19-17-21-9-3-1-4-10-21/h1-16H,17-20H2 |
Clé InChI |
GBPNHZYJCPUAJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
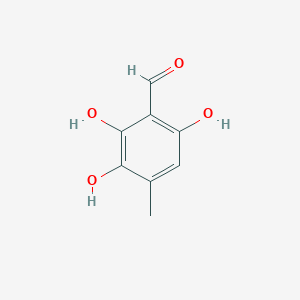
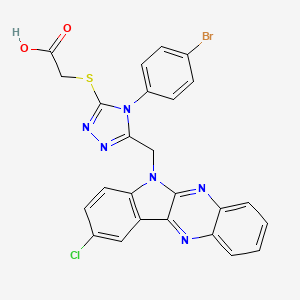
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
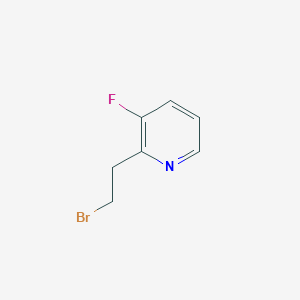
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)

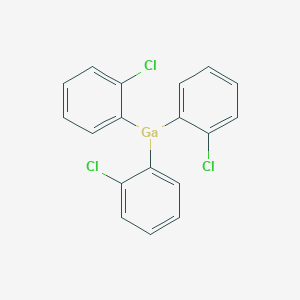
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
